2,3-Dimethylbenzothiazolium iodide
Overview
Description
2,3-Dimethylbenzothiazolium iodide is a chemical compound with the molecular formula C9H10INS. It is a quaternary ammonium salt derived from benzothiazole, characterized by the presence of two methyl groups at the 2 and 3 positions of the benzothiazole ring and an iodide counterion . This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
This compound is a unique chemical structure and its specific biological targets are yet to be identified .
Mode of Action
It has been observed that it can participate in reactions with zincke’s salts, transforming the pyridine ring into a benzene ring under the action of c-nucleophiles . This suggests that it may interact with its targets through nucleophilic substitution reactions .
Biochemical Pathways
Given its observed reactivity with zincke’s salts, it may be involved in pathways where nucleophilic substitution reactions play a key role .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many other chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzothiazolium iodide can be synthesized through the reaction of 2,3-dimethylbenzothiazole with methyl iodide. The reaction typically involves heating the reactants in an appropriate solvent, such as methanol, under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzothiazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield a corresponding benzothiazolium derivative .
Scientific Research Applications
2,3-Dimethylbenzothiazolium iodide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar in structure but lacks the second methyl group at the 3 position.
Benzothiazolium Salts: A broader class of compounds that share the benzothiazolium core but differ in their substituents and counterions.
Uniqueness
2,3-Dimethylbenzothiazolium iodide is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other benzothiazolium salts and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
2,3-dimethyl-1,3-benzothiazol-3-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10NS.HI/c1-7-10(2)8-5-3-4-6-9(8)11-7;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRIFNLQJXPRJI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950521 | |
Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-06-0 | |
Record name | NSC10497 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10497 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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